N-phenethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-phenethylbenzamide and related compounds often involves the amide formation reaction between benzoic acid derivatives and amines or through the modification of existing amide groups. For example, the microsomal demethylation of N,N-dimethylbenzamides has been studied, showing the formation of N-methylbenzamides and formaldehyde, which indicates the potential pathways for modifying benzamide structures (Constantino, Rosa, & Iley, 1992).
Molecular Structure Analysis
The molecular structure of benzamides, including N-phenethylbenzamide, is characterized by the presence of the amide functional group attached to a benzene ring. Studies on similar compounds have shown that the introduction of N-phenyl substituents leads to a more planar ground-state geometry and influences the absorption and fluorescence spectra, which could be applied to understanding the properties of N-phenethylbenzamide (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, the iodomethylate of N,N-dimethylthiobenzamide reacts with nucleophilic reagents, showing the reactivity of benzamide derivatives in substitution reactions (Mukaiyama, Yamaguchi, & Nohira, 1965).
Physical Properties Analysis
The physical properties of benzamides, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. For example, the synthesis and properties of poly(amide-imide)s derived from benzamides have been explored, indicating the effects of molecular structure on solubility and thermal stability (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
The chemical properties of N-phenethylbenzamide, such as reactivity and stability, can be deduced from studies on related benzamides. For instance, the reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents have been investigated, showing how different functional groups in the benzamide structure affect its reactivity (Mukaiyama & Yamaguchi, 1966).
Scientific Research Applications
Plant Biology : N-(1,1-dimethylpropynyl)-3-chlorobenzamide has been found effective in inhibiting mitosis in plant cells, with the 4th phenyl position playing a significant role in binding to a target controlling mitosis (Merlin et al., 1987).
Polymer Science : Ionene polymers with N,N′-(p-phenylene)dibenzamide linkages can gel in water, providing thixotropic properties and acting as a dispersant for single-walled carbon nanotubes (Misawa et al., 2008).
Neurology and Pharmacology : Phenylethanoid glycosides (PhGs) show neuroprotective, anti-inflammatory, antioxidant, and antibacterial properties, useful in treating various diseases (Xue & Yang, 2016). Phenethylamines are known to influence feeding inhibition in the brain, affecting obesity (Hoebel, 1977).
Cancer Research : Phenoxybenzamine hydrochloride (PHEN) suppresses glioma cell growth, migration, invasion, and tumorigenesis by inhibiting the TrkB-Akt pathway (Lin et al., 2016). Phenformin and oxamate have synergistic anti-cancer effects by promoting cancer cell death through inhibition of complex I in mitochondria and LDH in cytosol, respectively (Miskimins et al., 2014).
Antimicrobial Activity : Piperbetamides A-D and allylbenzene derivatives exhibit antimicrobial activity against various bacteria, with MIC values ranging from 16-32 g/mL (Hang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(2-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGGJTJDTVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186443 | |
Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethylbenzamide | |
CAS RN |
3278-14-6 | |
Record name | N-Phenethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3278-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3278-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3278-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-(2-phenylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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